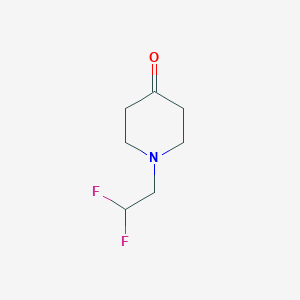

1-(2,2-Difluoroethyl)piperidin-4-one

Description

Contextualization within Piperidine (B6355638) Chemistry and Fluorinated Heterocycles

The scientific interest in 1-(2,2-Difluoroethyl)piperidin-4-one is best understood by examining the significance of its constituent parts: the piperidine core and the fluorine atoms.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active natural products. googleapis.comresearchgate.net Its prevalence stems from several key features. The saturated, sp3-hybridized nature of the piperidine ring imparts a three-dimensional geometry that allows for precise spatial arrangement of substituents, facilitating complex and specific interactions with biological targets. researchgate.net This is a distinct advantage over flat, aromatic systems. researchgate.net

The introduction of chiral piperidine scaffolds into drug candidates has been shown to be a valuable strategy for:

Modulating Physicochemical Properties: Affecting solubility, lipophilicity, and other properties crucial for drug-likeness. researchgate.net

Enhancing Biological Activities and Selectivity: The defined stereochemistry can lead to improved potency and selectivity for the intended biological target. researchgate.net

Improving Pharmacokinetic Profiles: Influencing absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Reducing hERG Toxicity: Mitigating the risk of cardiac toxicity, a common hurdle in drug development. researchgate.net

Derivatives of the piperidine scaffold are found in over twenty classes of pharmaceuticals, highlighting its versatility and importance in drug design. googleapis.com

The incorporation of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry. google.com Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on molecular properties. google.com The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's profile. google.com

Key advantages of fluorine substitution include:

Enhanced Metabolic Stability: The high energy of the C-F bond makes it resistant to metabolic cleavage, often increasing a drug's half-life. google.com

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, like the piperidine nitrogen. This can be crucial for tuning a compound's ionization state at physiological pH, which affects target binding and cell permeability. chemrevlett.com

Increased Lipophilicity and Permeability: While seemingly counterintuitive for the most electronegative element, strategic fluorination, particularly of alkyl groups, can sometimes decrease lipophilicity and improve membrane permeability. google.comchemrevlett.com

Conformational Control: Fluorine substitution can influence the conformational preferences of cyclic systems like piperidine, which can be exploited to lock a molecule into a bioactive conformation. chemrevlett.com

The fusion of heterocyclic frameworks with fluorine atoms offers a synergistic approach to discovering therapeutically useful agents. nih.gov

Piperidin-4-ones, also known as 4-piperidones, are highly valuable and versatile intermediates in organic synthesis. researchgate.netnih.gov They serve as foundational building blocks for a vast array of more complex molecules, particularly in the synthesis of pharmaceuticals and alkaloids. googleapis.comresearchgate.net The ketone functionality at the 4-position is a key reactive site, allowing for a multitude of chemical transformations.

Piperidin-4-ones are precursors to critical drug classes, including the fentanyl family of potent analgesics. researchgate.netresearchgate.net Their utility is demonstrated in various synthetic strategies:

Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with various nucleophiles.

Reductive Amination: Conversion of the ketone to an amine, providing access to 4-aminopiperidine (B84694) derivatives.

Enolate Chemistry: The α-carbons to the ketone can be functionalized.

Cyclization Reactions: They can be used in multi-component reactions, such as the Petrenko-Kritschenko piperidone synthesis, to construct the piperidine ring itself. chemrevlett.com

The renewed interest in the piperidin-4-one nucleus has solidified its importance as a key pharmacophore in modern medicinal chemistry. nih.gov

Rationale for Investigating this compound in Contemporary Chemical Research

The specific structure of this compound suggests a clear rationale for its synthesis and use in research. It is designed as a specialized building block for drug discovery and the development of chemical probes. The N-(2,2-difluoroethyl) group is not merely a placeholder; it is a deliberate modification intended to bestow the advantageous properties of fluorine upon the resulting target molecules.

Researchers investigating this compound are likely leveraging the difluoroethyl group to:

Fine-tune Basicity: The electron-withdrawing effect of the two fluorine atoms is expected to lower the basicity of the piperidine nitrogen. This modulation is critical for optimizing interactions with biological targets and improving pharmacokinetic properties.

Enhance Metabolic Stability: The C-F bonds are resistant to enzymatic degradation, potentially blocking a common site of metabolism at the N-alkyl group, thereby increasing the in vivo half-life of derivative compounds.

Introduce a Unique Pharmacokinetic Handle: The difluoroethyl group provides a specific structural and electronic signature that can influence how a final compound is absorbed, distributed, and eliminated.

The piperidin-4-one core provides a robust and well-established synthetic handle for further elaboration, allowing chemists to readily incorporate this fluorinated piperidine motif into a diverse range of larger, more complex molecules.

Current Research Landscape and Identified Knowledge Gaps

Currently, this compound appears primarily in the context of chemical building blocks offered by commercial suppliers for use in drug discovery programs. A review of public patent databases and scientific literature indicates that while the synthesis of various substituted piperidin-4-ones is well-documented, specific, peer-reviewed research focusing exclusively on the synthesis, reactivity, and biological activity of this compound is not widely available.

The compound is often listed as an intermediate in patents for the preparation of more complex pharmaceutical agents, though detailed synthetic procedures for the intermediate itself are not always provided. For instance, a European patent describes general processes for preparing various piperidin-4-ones as intermediates for pharmacologically active compounds, highlighting the need for diverse substitution patterns, especially at the nitrogen and adjacent positions. googleapis.com

The primary knowledge gap, therefore, is the lack of published, detailed studies on this specific molecule. While the rationale for its design is clear from the well-understood principles of medicinal chemistry, dedicated research exploring its unique reactivity profile, conformational analysis, and its performance as a precursor in the synthesis of specific bioactive molecules would be a valuable contribution to the field. Further investigations would illuminate the practical advantages and potential limitations of using the N-(2,2-difluoroethyl) moiety in comparison to other N-substituents in the context of drug design and development.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoroethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLIPBUMUVWHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,2 Difluoroethyl Piperidin 4 One

Direct Synthesis Approaches to the Piperidin-4-one Core

The piperidin-4-one skeleton is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into multicomponent reactions that build the ring in a single step from multiple starting materials, and cyclization reactions that form the ring from a linear precursor.

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. frontiersin.orgnih.gov For the synthesis of polysubstituted piperidines, several MCRs are prominent. One classical example is the Petrenko-Kritschenko piperidone synthesis, a variation of the Mannich reaction, which condenses a ketone, an aldehyde, and an amine or ammonia (B1221849) to generate the piperidin-4-one ring. sciencemadness.org These reactions are valued for their atom economy and ability to rapidly generate molecular diversity from simple, readily available starting materials. researchgate.netresearchgate.net

Modern advancements have expanded the scope of MCRs, including the use of organocatalysis to achieve high levels of stereoselectivity, which is crucial for pharmaceutical applications. ntu.edu.sg A general MCR approach to a piperidin-4-one might involve the condensation of an amine, two equivalents of an aldehyde, and a ketone. ntu.edu.sg

Table 1: Comparison of Selected Multicomponent Reaction Strategies for Piperidine (B6355638) Synthesis

| Reaction Name | Components | Key Features |

|---|---|---|

| Petrenko-Kritschenko | Ketone, Aldehyde, Amine/Ammonia | Forms highly substituted piperidin-4-ones. sciencemadness.org |

| Hantzsch-like Reaction | β-ketoester, Aldehyde, Amine/Ammonia | Primarily for dihydropyridines, but can be adapted. tandfonline.com |

| A³ Coupling | Aldehyde, Alkyne, Amine | Generates propargylamines, which can be precursors for cyclization. researchgate.net |

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For piperidin-4-ones, the Dieckmann condensation is one of the most frequently employed and reliable methods. dtic.mil This intramolecular Claisen condensation involves the base-catalyzed cyclization of a diester to form a β-keto ester. ucl.ac.ukstackexchange.com The typical sequence for synthesizing a 4-piperidone (B1582916) starts with the double Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester (e.g., methyl or ethyl acrylate). This forms an aminodicarboxylate ester, which is then subjected to Dieckmann condensation using a strong base like sodium ethoxide. sciencemadness.orgresearchgate.net The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated, usually under acidic conditions, to yield the final N-substituted 4-piperidone. researchgate.netyoutube.com

Intramolecular aza-Michael additions provide another powerful route for piperidine ring formation. researchgate.netrsc.org In this approach, a linear substrate containing an amine nucleophile and an α,β-unsaturated carbonyl system (the Michael acceptor) is induced to cyclize. ntu.edu.sg This method has been developed into highly stereoselective variants using chiral catalysts, enabling the synthesis of enantiomerically enriched piperidines. rsc.org The reaction can be designed as a 6-endo-trig cyclization, which, while sometimes less common than exo cyclizations, has been effectively used in numerous syntheses. ntu.edu.sg

Strategies for Introducing the 2,2-Difluoroethyl Moiety

Once the piperidin-4-one core is available (or a suitable precursor like piperidine), the 2,2-difluoroethyl group must be installed. This can be achieved by direct alkylation with a difluoroethylating agent or by converting a different functional group into the geminal difluoro moiety.

The direct N-alkylation of piperidin-4-one with a 2,2-difluoroethyl electrophile is a straightforward approach. This involves the reaction of the secondary amine nitrogen of the piperidin-4-one ring with a reagent such as 2,2-difluoroethyl bromide, iodide, or triflate. Various reagents have been developed for the efficient 2,2-difluoroethylation of primary and secondary amines. researchgate.net Hypervalent iodine reagents, for instance, have been shown to effectively transfer the 2,2-difluoroethyl group to amine nucleophiles under mild conditions. researchgate.net

Another strategy involves the reductive amination of an aldehyde. However, a more versatile method is the reductive functionalization of amides. For example, an N-acyl piperidine can be reduced and functionalized in a one-pot process. acs.orgnih.gov Similarly, recent photochemical methods allow for the deoxygenative alkylation of secondary amides to produce complex amines. nih.gov

Table 2: Selected Reagents for N-Difluoroethylation of Secondary Amines

| Reagent Type | Example | Conditions | Notes |

|---|---|---|---|

| Alkyl Halide | 2-Bromo-1,1-difluoroethane | Base (e.g., K₂CO₃), solvent (e.g., ACN) | Standard Sₙ2 conditions. |

| Alkyl Triflate | 2,2-Difluoroethyl triflate | Non-nucleophilic base | Highly reactive electrophile. |

| Hypervalent Iodine | (2,2-Difluoro-ethyl)(aryl)iodonium triflate | Mild conditions | Offers a complementary strategy to classical alkylation. researchgate.net |

An alternative to direct difluoroethylation is the installation of the geminal difluoro group onto a precursor that already contains the ethylpiperidine backbone. This typically involves the conversion of a carbonyl group or a derivative thereof into a difluoromethylene (CF₂) group. organic-chemistry.org

A common method is the deoxofluorination of a ketone or aldehyde using reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org In the context of synthesizing 1-(2,2-Difluoroethyl)piperidin-4-one, this would involve preparing 1-(2-oxoethyl)piperidin-4-one and then treating it with a deoxofluorinating agent to convert the aldehyde carbonyl into the CF₂ group. Another established two-step protocol involves converting the aldehyde to a 1,3-dithiolane, which is then treated with a combination of an electrophilic bromine source and a fluoride (B91410) source (e.g., pyridinium (B92312) poly(hydrogen fluoride)) to afford the gem-difluoro compound. illinois.eduacs.org

Table 3: Common Reagents for Geminal Difluorination of Carbonyls | Reagent | Substrate | Key Features | | :--- | :--- | :--- | :--- | | DAST / Deoxo-Fluor | Ketones, Aldehydes | Direct conversion of C=O to CF₂. organic-chemistry.org | | Sulfur Tetrafluoride (SF₄) | Ketones, Aldehydes | Powerful but highly toxic and corrosive gas. | | 1,3-Dibromo-5,5-dimethylhydantoin / Py-HF | 1,3-Dithiolanes | Mild, two-step alternative to SF₄. illinois.edu | | IF₅ / Et₃N-3HF | Benzyl Sulfides | Desulfurizing difluorination. organic-chemistry.org |

Difluorocarbene (:CF₂) is a reactive intermediate that can be used to install difluoromethylene groups. While commonly associated with the synthesis of gem-difluorocyclopropanes from alkenes, its precursors can be used in other transformations. organic-chemistry.org Reagents like sodium bromodifluoroacetate or trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) can serve as sources of difluorocarbene or its equivalents. organic-chemistry.org While less direct for this specific target, a synthetic route could potentially be designed where a precursor is reacted with a difluorocarbene source to construct the required CHF₂CH₂-N linkage, although direct N-alkylation or carbonyl fluorination remains the more conventional approach.

Fluorination Reactions for Geminal Difluoromethylene Installation

Stereoselective Synthesis of this compound Analogues

The synthesis of stereochemically defined analogs of this compound is of paramount importance, as the spatial arrangement of substituents can dramatically affect biological activity. nih.gov Methodologies to control stereochemistry, including both diastereoselective and enantioselective approaches, are therefore highly sought after.

Diastereoselective Approaches

Diastereoselective methods aim to control the relative stereochemistry of multiple stereocenters within the piperidine ring. Such strategies are crucial for creating specific isomers of substituted this compound analogs.

One notable approach involves a one-pot synthesis of piperidin-4-ols via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring formation step. nih.gov Although this example leads to piperidin-4-ols, the resulting products can be subsequently oxidized to the corresponding piperidin-4-ones. Another strategy is the rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors, which yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Furthermore, a four-component stereoselective synthesis has been developed to produce piperidin-2-ones with three stereogenic centers as single diastereomers. hse.ru The control of reaction selectivity by altering the sequence of reactions has also been demonstrated in the diastereoselective synthesis of 2,4-disubstituted piperidines. nih.gov

A representative diastereoselective synthesis could involve the cyclization of a chiral acyclic precursor bearing a 2,2-difluoroethylamino group, where existing stereocenters in the precursor direct the formation of new stereocenters in the piperidine ring.

Enantioselective Strategies

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is particularly critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

An enantioselective approach to piperidine synthesis has been demonstrated using Ellman's sulfinyl imine chemistry to prepare homopropargyl amines with high enantiomeric excess. nih.gov These chiral building blocks can then be used in subsequent cyclization reactions to form enantiomerically enriched piperidine derivatives. nih.gov Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. For instance, an organocatalytic enantioselective [3+2] cycloaddition reaction has been developed to synthesize dispiro[benzothiophenone-indandione-pyrrolidine] derivatives, which can feature an N-2,2-difluoroethyl group, with moderate to good enantioselectivity. nih.gov The imino Corey-Chaykovsky reaction, using chiral sulfide (B99878) organocatalysts, provides another avenue for the enantioselective synthesis of aziridines, which can be precursors to chiral piperidines. rsc.org

A hypothetical enantioselective synthesis of a this compound analog could involve the asymmetric reduction of a corresponding tetrahydropyridone precursor or an asymmetric alkylation of an enolate derived from a protected piperidin-4-one.

Alternative and Emerging Synthetic Methods

Beyond traditional approaches, several alternative and emerging technologies are being explored for the synthesis of piperidine derivatives, including photochemical, electrochemical, and flow chemistry methods. These techniques can offer advantages in terms of efficiency, selectivity, and sustainability.

Photochemical Synthesis: Photochemical reactions utilize light to initiate chemical transformations. While a direct photochemical synthesis of this compound is not described, photochemical methods have been used to synthesize piperine (B192125) analogs and 1,2,4-triazoles, showcasing the potential of light-induced reactions in complex molecule synthesis. researchgate.netrsc.org A photochemical approach could potentially involve the photoaddition of a difluoroethyl radical to a suitable piperidine precursor.

Electrochemical Synthesis: Electrochemical methods use electricity to drive chemical reactions, often avoiding the need for harsh reagents. sciforum.net This technique has been applied to the synthesis of various organic molecules. A potential electrochemical synthesis of this compound could involve the electrochemical generation of a difluoroethylating species or the electrochemical coupling of piperidin-4-one with a difluoroethyl source.

Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream rather than in a batch-wise manner. This technology offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. The photochemical synthesis of 1,2,4-triazoles has been successfully scaled up using flow chemistry, demonstrating the applicability of this technique to complex synthetic sequences. rsc.org A flow-based synthesis of this compound could involve passing the reactants through a heated or irradiated microreactor containing a solid-supported catalyst or reagent.

A study on the synthesis of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) utilized conventional stirring at room temperature for an extended period, highlighting a more traditional batch approach. nanobioletters.com

| Synthetic Method | Key Features | Potential Application to this compound |

| Metal-Catalyzed Difluoroalkylation | Direct introduction of the difluoroethyl group. | N-alkylation of piperidin-4-one using a difluoroethyl electrophile and a suitable metal catalyst. |

| Diastereoselective Synthesis | Control of relative stereochemistry. | Cyclization of a chiral acyclic precursor containing the N-(2,2-difluoroethyl) group. |

| Enantioselective Synthesis | Production of a single enantiomer. | Asymmetric synthesis using chiral catalysts or auxiliaries. |

| Photochemical Synthesis | Light-induced reactions. | Photo-induced coupling of a difluoroethyl radical with a piperidine derivative. |

| Electrochemical Synthesis | Electricity-driven reactions. | Electrochemical generation of a difluoroethylating agent for reaction with piperidin-4-one. |

| Flow Chemistry | Continuous reaction processing. | Continuous synthesis for improved efficiency and scalability. |

Reactivity and Chemical Transformations of 1 2,2 Difluoroethyl Piperidin 4 One

Reactions at the Carbonyl Group (C-4)

The carbonyl group is a key site for a variety of chemical transformations, allowing for the introduction of new substituents and the formation of diverse molecular architectures.

The carbonyl carbon of 1-(2,2-difluoroethyl)piperidin-4-one is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, with a simultaneous breaking of the C=O pi bond. The result is a change in the carbon's hybridization from sp² to sp³, forming a tetrahedral intermediate. masterorganicchemistry.com

Common nucleophiles used in these reactions include organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are powerful tools for forming new carbon-carbon bonds. For instance, reaction with a Grignard reagent would yield a tertiary alcohol after an aqueous workup. The specific products of these reactions can be tailored by selecting the appropriate nucleophilic reagent.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophilic Reagent | Product after Workup | Product Class |

| Methylmagnesium bromide (CH₃MgBr) | 1-(2,2-Difluoroethyl)-4-methylpiperidin-4-ol | Tertiary Alcohol |

| Phenyllithium (C₆H₅Li) | 1-(2,2-Difluoroethyl)-4-phenylpiperidin-4-ol | Tertiary Alcohol |

| Sodium cyanide (NaCN) followed by acid | 1-(2,2-Difluoroethyl)-4-hydroxypiperidine-4-carbonitrile | Cyanohydrin |

Condensation reactions at the C-4 carbonyl group provide pathways to form new carbon-nitrogen and carbon-carbon double bonds.

Schiff Base Formation: this compound can react with primary amines (R-NH₂) under acid-catalysis to form Schiff bases, also known as imines. researchgate.net This reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. youtube.com The reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the ketone reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgthermofisher.com Typical reagents include malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.orgthermofisher.com The piperidine (B6355638) nitrogen within the reactant molecule itself can potentially act as an internal base to facilitate the reaction. The initial addition product undergoes dehydration to yield a stable α,β-unsaturated compound. wikipedia.org When malonic acid is used, the reaction is often followed by decarboxylation, a variant known as the Doebner modification. organic-chemistry.orgnih.gov

Table 2: Examples of Condensation Reactions

| Reagent | Reaction Type | Typical Product |

| Aniline (C₆H₅NH₂) | Schiff Base Formation | N-phenyl-1-(1-(2,2-difluoroethyl)piperidin-4-ylidene)aniline |

| Diethyl malonate | Knoevenagel Condensation | Diethyl 2-(1-(2,2-difluoroethyl)piperidin-4-ylidene)malonate |

| Malonic acid | Knoevenagel-Doebner Condensation | (E)-2-(1-(2,2-difluoroethyl)piperidin-4-ylidene)acetic acid (after decarboxylation) |

| Cyanoacetic acid | Knoevenagel Condensation | (E)-2-(1-(2,2-difluoroethyl)piperidin-4-ylidene)acetonitrile (after decarboxylation) |

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a standard reagent for this purpose, selectively reducing ketones in the presence of many other functional groups. google.com The reaction yields 1-(2,2-difluoroethyl)piperidin-4-ol. The stereochemical outcome of the reduction can be influenced by the choice of reagents and reaction conditions. google.com

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, N-alkyl substituted 4-piperidones can undergo oxidation to the corresponding 2,3-dihydro-4-pyridone. arkat-usa.org This transformation introduces a double bond into the piperidine ring, creating a conjugated enone system. A common method for this type of oxidation involves the use of mercuric acetate (B1210297). arkat-usa.org This reaction provides a valuable intermediate for further synthetic modifications, such as conjugate additions. arkat-usa.org

Table 3: Reduction and Oxidation Reactions

| Reaction Type | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | 1-(2,2-Difluoroethyl)piperidin-4-ol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(2,2-Difluoroethyl)piperidin-4-ol |

| Oxidation | Mercuric acetate (Hg(OAc)₂) | 1-(2,2-Difluoroethyl)-2,3-dihydro-1H-pyridin-4-one |

Reactions at the Piperidine Nitrogen (N-1)

The nitrogen atom in the piperidine ring is a tertiary amine, which dictates its reactivity. Its lone pair of electrons makes it nucleophilic and basic, though this is somewhat attenuated by the electron-withdrawing 2,2-difluoroethyl substituent.

Alkylation: As a tertiary amine, the nitrogen atom of this compound can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, introduces a positive charge on the nitrogen atom and changes its hybridization state. The resulting salts have significantly different physical and chemical properties compared to the parent tertiary amine.

Acylation: Direct acylation of the tertiary nitrogen in this compound with reagents like acyl chlorides or anhydrides is generally not a feasible reaction pathway. Acylation reactions typically require a primary or secondary amine that has a proton on the nitrogen atom which can be substituted. cyberleninka.ru Since the tertiary nitrogen lacks such a proton, it cannot form a stable amide product through this mechanism.

Amidation is the process of forming an amide bond, which characteristically involves the reaction of a primary or secondary amine with a carboxylic acid or its derivative. nottingham.ac.uk The tertiary nitrogen of this compound lacks the necessary N-H bond to participate in a standard amidation reaction to form a neutral amide. Therefore, direct derivatization of this specific nitrogen atom through a conventional amidation protocol is not chemically viable.

Reactions at Alpha-Carbons (C-3, C-5)

The carbons adjacent to the carbonyl group (α-carbons) in the piperidin-4-one ring are key sites for chemical modification. msu.edu Their reactivity stems from the ability of the carbonyl group to stabilize a negative charge on the adjacent carbon through the formation of an enolate or to facilitate the formation of an enol tautomer. msu.edulibretexts.org

Nucleophilic Substitution Reactions Involving α-Carbon

The α-carbons of this compound are susceptible to electrophilic substitution reactions, which proceed through either an enol or enolate ion intermediate. msu.edu A prominent example of this type of reaction is α-halogenation.

Under acidic conditions, the ketone undergoes tautomerization to its enol form. msu.edu This enol is a key reactive intermediate, although it is typically present in very small equilibrium concentrations. msu.edupitt.edu The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophile such as molecular bromine (Br₂) or chlorine (Cl₂). This reaction is autocatalytic because it produces a hydrohalic acid (HBr or HCl), which further catalyzes the enolization step. libretexts.org In an unsymmetrically substituted ketone like this, halogenation under acidic conditions would likely favor substitution at the more substituted α-carbon (if applicable), via the more stable enol tautomer. msu.edulibretexts.org

Under basic conditions, the reaction proceeds through an enolate anion. A base removes a proton from the α-carbon, forming the enolate, which is a potent nucleophile. msu.edu The enolate then reacts with the halogen. A key feature of base-catalyzed halogenation is that it is often difficult to stop the reaction at monosubstitution. pitt.edu The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to removal by the base, which can lead to polyhalogenation. pitt.edu

Enolate Chemistry and Subsequent Functionalizations

The deprotonation of the α-carbons (C-3 and C-5) of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) leads to the formation of a lithium enolate. libretexts.org This process is fundamental to a wide range of carbon-carbon bond-forming reactions. leah4sci.com Since the ketone is unsymmetrical, deprotonation can occur on either side of the carbonyl group, potentially leading to two different enolates:

Kinetic Enolate: Formed by removing the less sterically hindered proton (typically at C-3). This process is faster and is favored at low temperatures (e.g., -78 °C) with a bulky base like LDA. pitt.eduyoutube.com

Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. It is favored under conditions that allow for equilibrium to be established, such as higher temperatures and weaker bases. pitt.edu

Once formed, these enolates are powerful nucleophiles and can participate in various functionalization reactions. masterorganicchemistry.com

Key Functionalization Reactions:

Alkylation: Enolates react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgmnstate.edu The choice of alkyl halide is typically limited to primary or other highly reactive halides to avoid competing elimination reactions. mnstate.edu

Aldol Addition: The enolate can add to the carbonyl group of another molecule (an aldehyde or ketone) to form a β-hydroxy ketone or β-hydroxy aldehyde. libretexts.orgleah4sci.com Intramolecular aldol reactions are also possible and can be used to create new rings. libretexts.org

Aldol Condensation: The initial β-hydroxy carbonyl product from an aldol addition can undergo dehydration (elimination of water), especially upon heating or under acidic conditions, to yield an α,β-unsaturated carbonyl compound. libretexts.orgyoutube.com

Interactive Table: Potential Enolate-Mediated Reactions Select a reaction type from the dropdown to see a representative scheme for the functionalization of this compound.

Transformations Involving the 2,2-Difluoroethyl Group

The 2,2-difluoroethyl substituent introduces unique chemical properties to the molecule, primarily governed by the robust nature of the carbon-fluorine bond.

Stability and Intrinsic Reactivity of the C-F Bond in the Molecular Context

The carbon-fluorine bond is recognized as the strongest single bond in organic chemistry. wikipedia.org This exceptional strength arises from a combination of the high electronegativity of fluorine, which imparts significant ionic character to the bond (Cδ+—Fδ−), and favorable orbital overlap. wikipedia.org The presence of two fluorine atoms on the same carbon (a geminal arrangement) further enhances this stability. wikipedia.org

Consequently, the C-F bonds in the 2,2-difluoroethyl group are highly resistant to cleavage under typical nucleophilic substitution (Sₙ2) conditions, where fluoride (B91410) is an extremely poor leaving group compared to other halogens. cas.cn However, this stability is not absolute. Cleavage of unactivated C(sp³)–F bonds remains a significant challenge but can be achieved under specific and often harsh conditions, for instance, through the action of powerful Lewis acids or via intramolecular pathways where the nucleophile and fluoride are held in close proximity, effectively making the displacement an intramolecular process. cas.cnresearchgate.net

Data Table: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond (in CH₃-X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (Leaving Group) |

| C-F | 115 | 1 |

| C-Cl | 83.7 | 200 |

| C-Br | 72.1 | 10,000 |

| C-I | 57.6 | 30,000 |

| Source: Data derived from multiple sources. wikipedia.org |

Potential for Further Fluorine-Mediated Reactions

Potential transformations, often requiring specialized reagents or catalysts, include:

Elimination Reactions: Under strongly basic conditions, dehydrofluorination could potentially occur, leading to the formation of a 2-fluoro-vinyl piperidine derivative. This type of reaction, while challenging, would create a valuable fluorinated alkene.

Transition-Metal-Mediated C-F Activation: Modern synthetic methods have demonstrated that transition metal complexes, for example, those involving rhodium, can mediate the activation and cleavage of C-F bonds, sometimes leading to unexpected rearrangements or functionalizations like dehydrofluorination. researchgate.netrsc.org

Reductive Defluorination: The use of potent reducing agents or specific catalytic systems could potentially achieve the reduction of the C-F bonds, though this is a non-trivial transformation.

These potential reactions highlight the difluoroethyl group not merely as a static structural element but as a functional group with latent reactivity that can be unlocked under the appropriate chemical conditions.

Derivatization and Functionalization Strategies of 1 2,2 Difluoroethyl Piperidin 4 One

Systematic Synthesis of Novel Derivatives

The generation of novel chemical entities from 1-(2,2-Difluoroethyl)piperidin-4-one can be systematically approached by modifying different parts of the molecule. These strategies primarily involve reactions at the piperidine (B6355638) ring and alterations to the N-substituent.

Modification of Piperidine Ring Substituents

The piperidine ring of this compound offers multiple sites for functionalization. The ketone at the C-4 position is a primary reactive handle for a variety of chemical transformations. Standard ketone chemistry can be employed to introduce diversity. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can yield α,β-unsaturated derivatives, which can serve as Michael acceptors for further elaboration. The synthesis of 3,5-bis(ylidene)-4-piperidone scaffolds, for example, is a known strategy for creating curcumin (B1669340) mimics with potential biological activities. semanticscholar.org

Furthermore, the carbon atoms adjacent to the carbonyl group (C-3 and C-5) and the nitrogen (C-2 and C-6) are amenable to functionalization. Rhodium-catalyzed C-H insertion reactions, for instance, have been used for the site-selective functionalization of N-Boc-piperidine at the C-2, C-3, and C-4 positions to generate analogues of methylphenidate. nih.gov Such methodologies could potentially be adapted for the 1-(2,2-difluoroethyl) scaffold. The synthesis of 2,6-disubstituted piperidines can also be achieved through directed functionalization of 1,2-dihydropyridine precursors. rsc.org

The table below summarizes potential modifications at various positions of the piperidine ring, based on established chemistries for related piperidin-4-one scaffolds.

| Position | Reaction Type | Potential Substituents Introduced |

| C-2/C-6 | Directed Metalation, C-H Activation | Alkyl, Aryl |

| C-3/C-5 | Aldol (B89426) Condensation, Knoevenagel Condensation | Hydroxyalkyl, Arylidene |

| C-4 (Ketone) | Reductive Amination, Wittig Reaction, Grignard Addition | Substituted Amines, Alkenes, Tertiary Alcohols |

| C-4 (Ketone) | Spirocyclization | Dioxolanes, Oxazolidinones |

Elaboration of the 2,2-Difluoroethyl Moiety

While direct elaboration of the 2,2-difluoroethyl group is challenging due to the stability of the C-F bonds, synthetic strategies can be envisioned that modify this group prior to its installation on the piperidine nitrogen or involve its replacement. For instance, building blocks other than 2,2-difluoroethylamine (B1345623) could be used in the initial synthesis to introduce different fluorinated or non-fluorinated N-alkyl chains, allowing for a systematic exploration of the structure-activity relationship related to the N-substituent.

Conjugation and Scaffold Modifications for Advanced Chemical Structures

Beyond simple substitution, this compound can be incorporated into more complex molecular frameworks through conjugation and scaffold modification strategies.

Formation of Hybrid Structures (e.g., carbohydrate derivatives, polycyclic systems)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. nih.gov The this compound scaffold could be conjugated to other biologically relevant moieties, such as carbohydrates or other heterocyclic systems. For example, methods exist for the synthesis of aza-C-linked disaccharide derivatives from polyhydroxylated piperidines, which could be adapted to create novel carbohydrate mimetics. dtic.mil The formation of polycyclic systems can be achieved through intramolecular cyclization reactions. For instance, an ortho-functionalized phenyl group introduced at the C-2 position can undergo cyclization to construct an additional ring. asianpubs.org

Integration into More Complex Molecular Scaffolds

The piperidin-4-one moiety is a key intermediate in the synthesis of numerous complex natural products and pharmaceutical agents. nih.govnih.gov For example, it is a foundational building block for fentanyl and its analogues. dtic.milresearchgate.net The this compound could be utilized in multi-step syntheses to access novel, complex polycyclic or spirocyclic scaffolds. The synthesis of 3-piperidinyl-substituted 1,2-benzisoxazoles, for example, involves the reaction of a substituted piperidine with a reactive ester, leading to a more complex heterocyclic system. google.com

Synthetic Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would involve the systematic synthesis of analogues with modifications at key positions to identify the structural features that are critical for activity.

This involves creating a library of compounds where specific parts of the molecule are varied. For instance, the aryl groups in 2,6-diarylpiperidin-4-ones can be modified to explore the effect of different electronic and steric properties on activity. chemrevlett.com Similarly, the N-substituent can be varied to understand its role in receptor binding or other interactions. The synthesis of a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has been used to investigate SAR for analgesic activity. nih.gov A similar approach could be applied to the 1-(2,2-difluoroethyl)piperidine-4-one core, generating a focused library of new chemical entities for biological screening. dndi.org

The table below outlines a hypothetical SAR campaign starting from this compound.

| Region of Modification | Example Modifications | Rationale for SAR |

| Piperidine Ring (C-2/C-6) | H, Methyl, Phenyl, Substituted Phenyl | Explore steric and electronic requirements in binding pocket. |

| Piperidine Ring (C-3/C-5) | H, Methyl, Isopropyl, Benzyl | Investigate impact of substituents on ring conformation and activity. |

| N-substituent | 2,2-Difluoroethyl, Ethyl, Propyl, Benzyl | Determine the importance of the difluoroethyl group for activity and metabolic stability. |

| C-4 Position | Ketone, Hydroxyl, Amine, Substituted Aniline | Evaluate the role of the C-4 functional group as a hydrogen bond donor/acceptor or as a point of attachment for further extension. |

Through such systematic derivatization and functionalization, the chemical space around the this compound scaffold can be thoroughly explored, potentially leading to the discovery of novel compounds with desired biological profiles.

Applications in Organic Synthesis and Chemical Biology

As a Versatile Synthetic Building Block

The piperidin-4-one scaffold is a crucial component in the synthesis of a wide array of organic molecules due to its inherent reactivity and structural features. The introduction of a 2,2-difluoroethyl group at the nitrogen atom creates 1-(2,2-difluoroethyl)piperidin-4-one, a building block that combines the versatile chemistry of the piperidone ring with the unique properties imparted by fluorine. This strategic fluorination enhances its utility, particularly in the fields of medicinal chemistry and agrochemicals.

Precursor for Complex Heterocyclic Systems

Piperidin-4-ones are well-established as versatile intermediates for creating more complex molecular architectures, including various heterocyclic systems. nih.govgoogleapis.com Their carbonyl group and the adjacent α-carbons provide multiple reactive sites for condensation, substitution, and cyclization reactions. The synthesis of piperidin-4-ones can be achieved through various methods, including the multi-step Dieckmann cyclization of aminodicarboxylate esters and the one-pot Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone. researchgate.netchemrevlett.com

The presence of the 1-(2,2-difluoroethyl) substituent does not impede the fundamental reactivity of the piperidone core, allowing it to serve as a precursor for a range of heterocyclic structures. For instance, the ketone functionality can undergo nucleophilic addition, and the α-carbons can be involved in forming new rings, leading to spirocyclic or fused heterocyclic systems. These complex systems are of significant interest in drug discovery.

Intermediate in Multi-Step Organic Syntheses for Agrochemicals and Pharmaceuticals

The piperidine (B6355638) nucleus is a common feature in numerous pharmaceuticals and agrochemicals. rasayanjournal.co.in Piperidin-4-one derivatives, including this compound, are valuable intermediates in the multi-step synthesis of these biologically active compounds. google.com The synthesis of potent analgesics and other medicaments often relies on key intermediates derived from substituted piperidin-4-ones. researchgate.net For example, piperidone derivatives are used to create compounds with applications as anticancer, anti-HIV, antibacterial, and antifungal agents. nih.govbiomedpharmajournal.org

The 2,2-difluoroethyl group is specifically incorporated to modulate the properties of the final molecule, a common strategy in modern drug design. nih.gov The transformation of the ketone in this compound into other functional groups or its use as a handle for constructing more elaborate side chains is a key step in the synthesis of target molecules. An example includes its derivatization to compounds like [1-(2,2-difluoroethyl)piperidin-4-yl]acetic acid, which can then be used in further synthetic steps.

Role in the Design of Molecules with Modulated Chemical Characteristics

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. The 2,2-difluoroethyl group in this compound serves this precise purpose.

Modulation of Polarity and Lipophilicity via Fluorine Incorporation

Fluorine is the most electronegative element, and its incorporation into a molecule can have profound effects on properties such as lipophilicity, metabolic stability, and binding affinity. The strategic placement of fluorine can alter a compound's polarity and its ability to pass through biological membranes. The difluoroethyl group offers a way to introduce fluorine's electronic effects without drastically increasing molecular size. This modulation is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.

Conformational Control and Stereochemical Influence

The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. chemrevlett.com The substituents on the ring can influence which conformation is preferred, thereby affecting the three-dimensional shape of the molecule and how it interacts with biological targets. The N-substituent, in this case, the 2,2-difluoroethyl group, can exert a stereochemical influence on the piperidine ring. This control over conformation is crucial for designing molecules that fit precisely into the binding pocket of a target protein or enzyme. The stereochemistry of substituted piperidin-4-ones is a key aspect of their role as pharmacophores. nih.gov

Contribution to Novel Fluorine Chemistry Methodologies

While this compound is more often the product of fluorine chemistry methodologies rather than a contributor to their development, its synthesis is representative of advances in the field. The development of new and milder reagents and methods for introducing fluorine into complex organic molecules has been a major focus of modern organic chemistry. nih.gov The synthesis of building blocks like this compound showcases the success of these efforts. The availability of such fluorinated synthons allows chemists to readily incorporate fluorine-containing motifs into a wide range of molecules, facilitating the exploration of their potential biological activities. purdue.edu The increasing use of fluorinated compounds in drug discovery underscores the importance of reliable synthetic routes to these valuable intermediates. nih.gov

Advanced Analytical Techniques for Structural and Purity Confirmation in Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR Spectroscopy: In the proton NMR spectrum, distinct signals are expected for the protons of the piperidine (B6355638) ring and the difluoroethyl group. The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) and those adjacent to the carbonyl group (positions 3 and 5) would likely appear as multiplets in the upfield region of the spectrum. The methylene (B1212753) protons of the difluoroethyl group would exhibit a characteristic triplet of doublets due to coupling with both the geminal fluorine atoms and the vicinal proton. The single proton on the carbon bearing the two fluorine atoms is expected to be a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. np-mrd.orgoregonstate.edunmrdb.org The carbonyl carbon of the piperidin-4-one ring is expected to have the most downfield chemical shift. The carbons of the piperidine ring and the difluoroethyl group will each give distinct signals, with their chemical shifts influenced by the neighboring heteroatoms and functional groups. nih.govnih.gov The carbon atom bonded to the two fluorine atoms will show a characteristic triplet due to one-bond C-F coupling.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. nih.govnih.gov It offers a wide range of chemical shifts, making it particularly useful for identifying and distinguishing between different fluorine environments within a molecule. jeolusa.comucsb.edu For 1-(2,2-Difluoroethyl)piperidin-4-one, the two equivalent fluorine atoms of the difluoroethyl group are expected to produce a single signal. The multiplicity of this signal will be a doublet of triplets, arising from coupling to the geminal proton and the two vicinal methylene protons.

Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H on Cα of ethyl | 5.95 | t | J(H,F) = 56.5, J(H,H) = 4.5 |

| H on Cβ of ethyl | 2.95 | td | J(H,F) = 15.5, J(H,H) = 4.5 | |

| H on C2/C6 | 2.85 | t | J(H,H) = 5.5 | |

| H on C3/C5 | 2.50 | t | J(H,H) = 5.5 | |

| ¹³C | C4 (C=O) | 208.5 | s | - |

| Cα of ethyl (CHF₂) | 116.5 | t | J(C,F) = 240.0 | |

| C2/C6 | 54.0 | s | - | |

| Cβ of ethyl (CH₂) | 53.5 | t | J(C,F) = 22.0 | |

| C3/C5 | 41.0 | s | - | |

| ¹⁹F | F on Cα of ethyl | -118.0 | dt | J(F,Hα) = 56.5, J(F,Hβ) = 15.5 |

Note: The data in this table is predicted and serves as an illustrative example of the expected NMR signals.

Mass Spectrometry (MS) (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound, the protonated molecule [M+H]⁺ would be observed in the mass spectrum. The predicted exact mass of this ion can be calculated and compared with the experimentally determined value to confirm the elemental composition. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information, revealing the connectivity of the atoms within the molecule.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 164.0932 |

| [M+Na]⁺ | 186.0751 |

Note: The data in this table is predicted and serves as an illustrative example of the expected mass-to-charge ratios.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the carbon-fluorine (C-F) bonds of the difluoroethyl group.

The strong absorption band for the C=O stretch of the six-membered ring ketone is typically observed in the region of 1715-1725 cm⁻¹. The C-F stretching vibrations are expected to appear as strong bands in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the key functional groups in the synthesized molecule.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1715 - 1725 |

| C-F | Stretch | 1100 - 1300 |

| C-N | Stretch | 1020 - 1250 |

| C-H | Stretch (Aliphatic) | 2850 - 2960 |

Note: The data in this table is predicted and serves as an illustrative example of the expected IR absorption frequencies.

X-ray Crystallography (for Crystalline Derivatives and Stereochemical Analysis)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. nih.gov While this compound itself may not be a crystalline solid, this technique is invaluable for the analysis of its crystalline derivatives. chemrevlett.comchemrevlett.com

For N-substituted piperidin-4-one derivatives that form suitable crystals, X-ray diffraction analysis can unambiguously establish the conformation of the piperidine ring, which typically adopts a chair conformation. researchgate.net It can also determine the relative stereochemistry of substituents on the ring. This is particularly important when chiral centers are present or when geometric isomers are possible. The solid-state conformation and intermolecular interactions revealed by X-ray crystallography can provide insights into the molecule's physical properties and potential biological activity. mdpi.com

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While methods for synthesizing piperidine (B6355638) cores are well-established, the development of efficient and environmentally benign routes to specifically substituted analogues like 1-(2,2-difluoroethyl)piperidin-4-one remains a key objective. Current synthetic strategies often involve multi-step sequences that may suffer from drawbacks such as the use of expensive metal catalysts or hazardous reagents. mdpi.com Future research will likely prioritize the development of more sustainable approaches guided by the principles of green chemistry. ijnc.ir

Key areas of focus will include:

Green Solvents and Catalysts: Investigating the use of environmentally friendly solvents like water or supercritical CO2. ijnc.ir There is also a significant push to replace precious metal catalysts (e.g., palladium, platinum) with more abundant and less toxic alternatives like iron, nickel, or copper. ijnc.ir

Novel Synthetic Methodologies: The development of novel cyclization strategies, potentially leveraging gold catalysis or other modern transition-metal-catalyzed reactions, could provide more direct and modular access to the piperidin-4-one core. nih.gov Silane-mediated reactions also present a promising avenue for efficient C-N bond formation under mild conditions. nottingham.ac.uk

| Strategy | Objective | Potential Advantage |

| One-Pot Reactions | Combine multiple synthetic steps into a single operation. | Reduced waste, lower cost, increased efficiency. mdpi.com |

| Earth-Abundant Metal Catalysis | Replace precious metals with iron, copper, or nickel. | Lower cost, reduced environmental impact. ijnc.ir |

| Use of Green Solvents | Employ solvents like water or supercritical CO2. | Reduced toxicity and environmental persistence. ijnc.ir |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The this compound scaffold possesses multiple reactive sites, including the ketone carbonyl group, the nitrogen atom, and the C-H bonds adjacent to these functionalities. The presence of the difluoroethyl group can significantly influence the electronic properties and reactivity of the molecule compared to its non-fluorinated counterparts.

Future investigations should aim to:

Exploit Fluorine's Influence: Systematically study how the strongly electron-withdrawing difluoroethyl group modulates the reactivity of the piperidine ring and the ketone. This could lead to the discovery of unique transformations not accessible with simple N-alkyl piperidones.

Modern Catalytic Methods: Employ advanced catalytic systems to uncover novel reactivity. For instance, photoredox and electrochemical catalysis could enable radical-based transformations, opening pathways for previously inaccessible functionalizations. nih.gov These methods operate under mild conditions and can offer unique selectivity.

Asymmetric Transformations: Develop catalytic asymmetric methods to control the stereochemistry of reactions involving the piperidin-4-one core, which is crucial for applications in medicinal chemistry. mdpi.com

Integration with Advanced Catalysis and Retrosynthetic Strategies

The integration of modern catalytic methods is revolutionizing how chemists approach the synthesis of complex molecules. beilstein-journals.org For this compound and its derivatives, this integration offers the potential to design more convergent and flexible retrosynthetic strategies.

Future directions include:

Photoredox and Electrochemistry: Utilizing light or electricity to drive reactions can provide access to highly reactive intermediates under mild conditions, enabling new bond formations that are challenging with traditional methods. nih.gov

Domino and Tandem Reactions: Designing reaction cascades where a single catalytic event initiates a series of transformations can rapidly build molecular complexity from simple precursors, significantly shortening synthetic sequences. researchgate.net

New Retrosynthetic Disconnections: Advanced catalytic methods can enable novel retrosynthetic disconnections, providing more creative and efficient routes to the target molecule and its analogues. For example, C-H activation strategies could allow for the direct functionalization of the piperidine ring late in the synthesis.

Application in Chemical Biology Tool Development and Probe Synthesis

Piperidine derivatives are privileged scaffolds in medicinal chemistry and are found in numerous pharmaceuticals. mdpi.comnih.govresearchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Consequently, this compound represents a valuable starting point for the development of chemical biology tools and probes.

Prospective research in this area could involve:

Scaffold for Bioactive Molecules: Using the compound as a core structure to synthesize libraries of analogues for screening against various biological targets. The 4,4-difluoropiperidine scaffold has already been successfully used to develop highly selective antagonists for the dopamine D4 receptor, demonstrating the potential of such fluorinated motifs as valuable tool compounds. nih.gov

Development of Probes: Incorporating reporter tags (e.g., fluorophores, biotin) onto the this compound scaffold to create chemical probes for studying biological processes or identifying protein targets.

PET Ligand Development: The difluoroethyl group could serve as a site for radiolabeling with fluorine-18, enabling the development of novel positron emission tomography (PET) imaging agents.

Advanced Computational Design and High-Throughput Experimentation for Analogues

The discovery and optimization of new molecules can be accelerated by integrating computational design with high-throughput experimentation (HTE). chemrxiv.orgpurdue.edu This approach allows for the rapid exploration of chemical space and the efficient identification of compounds with desired properties.

Future research should leverage these technologies to:

In Silico Library Design: Use computational modeling to design virtual libraries of this compound analogues with predicted activity against specific biological targets or with optimized physicochemical properties. nih.gov

High-Throughput Synthesis and Screening: Employ HTE techniques to rapidly synthesize and screen libraries of these analogues, allowing for the efficient exploration of structure-activity relationships (SAR). purdue.edunih.gov This approach significantly reduces the time and resources required for lead discovery.

AI-Driven Optimization: Utilize machine learning and artificial intelligence (AI) algorithms to analyze HTE data and guide the design of subsequent generations of compounds, creating a closed-loop discovery cycle for accelerated optimization. researchgate.net

| Technology | Application | Goal |

| Computational Modeling | Design of virtual compound libraries. | Predict activity and properties before synthesis. nih.gov |

| High-Throughput Experimentation (HTE) | Rapid synthesis and screening of analogues. | Efficiently determine structure-activity relationships. chemrxiv.orgpurdue.edu |

| Artificial Intelligence (AI) | Analysis of experimental data to guide new designs. | Accelerate the optimization of lead compounds. researchgate.net |

Q & A

Q. What are the common synthetic routes for 1-(2,2-Difluoroethyl)piperidin-4-one?

Methodological Answer: Synthesis typically involves alkylation of piperidin-4-one with 2,2-difluoroethyl halides (e.g., bromide or iodide). Key steps include:

- Nucleophilic substitution : Reacting piperidin-4-one with 2,2-difluoroethyl bromide in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.

- Characterization : Confirm structure via H/C NMR (δ ~2.8–3.2 ppm for piperidinone protons, δ ~5.8–6.2 ppm for CF protons) and LC-MS for molecular ion verification .

Q. What spectroscopic and chromatographic methods are used for characterization?

Methodological Answer:

- NMR : F NMR to confirm difluoroethyl group integrity (δ ~-120 to -125 ppm for CF) .

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity and detect by-products .

- IR : Peaks at ~1700 cm (C=O stretch of piperidinone) and ~1100 cm (C-F stretch) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy.

- Storage : Keep in a sealed container under inert gas (N) at 2–8°C to prevent degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s pharmacokinetics and target binding?

Methodological Answer:

- Lipophilicity Enhancement : The CF group increases logP by ~0.5–1.0 units, improving membrane permeability (measured via PAMPA assay) .

- Metabolic Stability : Fluorine reduces oxidative metabolism; assess via liver microsome assays (e.g., human CYP450 isoforms).

- Target Interactions : Molecular docking (e.g., AutoDock Vina) shows CF enhances van der Waals interactions with hydrophobic enzyme pockets (e.g., kinases) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., over-alkylation).

- Temperature Control : Maintain 60–70°C to balance reaction rate and by-product formation.

- Monitoring : Use TLC (R ~0.4 in 3:7 ethyl acetate/hexane) or inline IR to track reaction progress .

Q. What computational strategies predict the biological activity of derivatives?

Methodological Answer:

- QSAR Modeling : Use descriptors like molar refractivity and topological polar surface area to correlate structural features with activity (e.g., IC against target enzymes).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities for fluorinated analogs .

Q. How do structural modifications impact enzymatic inhibition?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.